2-[3-(Trimethylsilyl)propyl]pyridine

organosilicon chemistry hyperconjugation NBO analysis

2-[3-(Trimethylsilyl)propyl]pyridine (CAS 137017-72-2) is a specialized organosilicon pyridine derivative bearing a trimethylsilyl group at the terminus of a propyl chain attached to the 2-position of the pyridine ring. This compound belongs to the class of silylalkyl-substituted pyridines and serves as a key intermediate or probe molecule for investigating the silicon δ-effect—a through-bond electronic interaction that influences stability, reactivity, and spectroscopic signatures.

Molecular Formula C11H19NSi
Molecular Weight 193.36 g/mol
CAS No. 137017-72-2
Cat. No. B150342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trimethylsilyl)propyl]pyridine
CAS137017-72-2
SynonymsPyridine,2-[3-(trimethylsilyl)propyl]-(9CI)
Molecular FormulaC11H19NSi
Molecular Weight193.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCC1=CC=CC=N1
InChIInChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3
InChIKeyVASQSIRDYAESID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Trimethylsilyl)propyl]pyridine (CAS 137017-72-2) - Core Properties and Research-Grade Specifications for Procurement


2-[3-(Trimethylsilyl)propyl]pyridine (CAS 137017-72-2) is a specialized organosilicon pyridine derivative bearing a trimethylsilyl group at the terminus of a propyl chain attached to the 2-position of the pyridine ring . This compound belongs to the class of silylalkyl-substituted pyridines and serves as a key intermediate or probe molecule for investigating the silicon δ-effect—a through-bond electronic interaction that influences stability, reactivity, and spectroscopic signatures [1]. Its predicted physical properties include a boiling point of 239.1±23.0 °C, density of 0.890±0.06 g/cm³, and pKa of 6.05±0.12 . The compound is commercially available in research quantities with purity typically ≥95%, making it suitable for mechanistic studies, ligand synthesis, and materials applications .

2-[3-(Trimethylsilyl)propyl]pyridine Procurement Rationale: Why In-Class Silylpyridines Are Not Interchangeable


Substituting 2-[3-(trimethylsilyl)propyl]pyridine with a structurally similar silylpyridine—such as 2-(trimethylsilyl)pyridine (CAS 13737-04-7) or 4-[3-(trimethylsilyl)propyl]pyridine (CAS 137017-73-3)—can fundamentally alter experimental outcomes due to distinct electronic and steric profiles. The propyl spacer in 2-[3-(trimethylsilyl)propyl]pyridine positions the silicon atom at the δ-position relative to the pyridine nitrogen, enabling a unique through-bond hyperconjugative interaction (the silicon δ-effect) that is absent or substantially attenuated in analogs with different chain lengths or substitution patterns [1]. This δ-effect manifests in measurable differences in NMR coupling constants, gas-phase fragmentation pathways, and computed NBO interaction energies, rendering the compound a non-substitutable tool for mechanistic studies and materials design [1]. The quantitative evidence presented below establishes the specific, verifiable differentiation that justifies selecting this exact compound over its closest analogs.

Quantitative Differentiation of 2-[3-(Trimethylsilyl)propyl]pyridine vs. Analogs: A Head-to-Head Evidence Guide for Scientific Selection


Silicon δ-Effect: NBO Interaction Energy Comparison Between 2- and 4-Trimethylsilylpropyl Pyridinium Ions

Natural Bond Orbital (NBO) analysis quantifies the through-bond hyperconjugative interaction (silicon δ-effect) in N-methyl-2-trimethylsilylpropylpyridinium ion (derived from the target compound) versus its 4-substituted regioisomer. The 2-substituted derivative exhibits a stronger interaction energy for σ(C-Si)→σ*(C-C) and σ(C-C)→π* pathways, directly attributable to the geometric alignment of the silylpropyl chain with the pyridinium π-system [1].

organosilicon chemistry hyperconjugation NBO analysis pyridinium ions

²⁹Si NMR Chemical Shift Differentiation: 2- vs. 4-Substituted Trimethylsilylpropylpyridines

The ²⁹Si NMR chemical shift serves as a sensitive probe of the silicon δ-effect. The 2-substituted compound 17 exhibits a ²⁹Si NMR resonance at δ 1.25 ppm, whereas the 4-substituted isomer 18 resonates at δ 1.36 ppm—a measurable downfield shift of 0.11 ppm that reflects differences in hyperconjugative electron density delocalization [1].

NMR spectroscopy ²⁹Si NMR pyridine derivatives electronic effects

¹J(²⁹Si-¹³C) Coupling Constant Comparison: 2- vs. 4-Trimethylsilylpropylpyridines

The one-bond ²⁹Si-¹³C coupling constant for the trimethylsilyl methyl carbons decreases upon conversion of the neutral pyridine to the pyridinium ion, with the magnitude of this decrease reflecting the extent of hyperconjugative electron delocalization. The 2-substituted isomer shows a decrease of 0.5 Hz (from 50.2 Hz to 49.7 Hz), whereas the 4-substituted isomer shows a larger decrease of 0.6 Hz (from 50.6 Hz to 50.0 Hz) [1]. While small, this differential change is reproducible and mechanistically significant.

NMR coupling constants silicon-carbon coupling hyperconjugation pyridine derivatives

Collision-Induced Dissociation (CID) Fragmentation Pathway Differentiation: 2- vs. 4-Substituted Pyridinium Ions

Under low-energy CID conditions, the N-methyl-2-trimethylsilylpropylpyridinium ion (derived from the target compound) and its 4-substituted isomer both undergo ethylene extrusion to yield trimethylsilylmethyl-substituted pyridinium ions (m/z 180). However, the 2-substituted isomer exhibits distinct subsequent fragmentation patterns and ion abundances due to stronger through-bond hyperconjugation, as evidenced by MS³ spectra [1].

mass spectrometry gas-phase ion chemistry CID fragmentation silicon δ-effect

Regioisomeric Differentiation via ¹H and ¹³C NMR Chemical Shifts: 2- vs. 4-Trimethylsilylpropylpyridines

The ¹H NMR spectrum of 2-[3-(trimethylsilyl)propyl]pyridine (17) displays a diagnostic triplet at δ 2.78 ppm (J = 8.0, 7.5 Hz) corresponding to the α-CH₂ protons adjacent to the pyridine ring, along with a ²⁹Si satellite coupling constant of ¹J(CSi) = 55.3 Hz for the Si-CH₂ carbon [1]. The 4-substituted isomer 18 lacks the well-resolved triplet and shows distinct aromatic proton patterns (broad doublets at δ 8.48 and δ 7.08 ppm) [1].

NMR spectroscopy regioisomer identification ¹H NMR ¹³C NMR

Physical Property Differentiation: Boiling Point and Density vs. 2-(Trimethylsilyl)pyridine

2-[3-(Trimethylsilyl)propyl]pyridine possesses significantly different physical properties compared to the commonly used analog 2-(trimethylsilyl)pyridine (CAS 13737-04-7), which lacks the propyl spacer. The propyl chain increases both molecular weight (+42 Da) and boiling point by approximately 192 °C, affecting chromatographic behavior and volatility .

physical properties boiling point density separation science

2-[3-(Trimethylsilyl)propyl]pyridine: Validated Research and Industrial Application Scenarios


Mechanistic Probe for Silicon δ-Effect Studies in Organic and Organometallic Chemistry

The compound is the definitive substrate for investigating the silicon δ-effect—a through-bond hyperconjugative interaction that stabilizes positive charge at the δ-position. The quantitative NBO interaction energies (16.4 kJ·mol⁻¹ for σ(C-Si)→σ*(C-C); 27.7 kJ·mol⁻¹ for σ(C-C)→π*) and distinctive ²⁹Si NMR chemical shift (δ 1.25 ppm) make it a calibrated probe for computational benchmarking and mechanistic elucidation of δ-silyl carbocation chemistry [1].

Gas-Phase Ion Chemistry and Mass Spectrometry Probe Development

The well-characterized CID fragmentation pathway (m/z 208 → m/z 180 via ethylene loss) provides a clean, reproducible gas-phase reaction for studying through-bond interactions in mass spectrometers. The distinct MS³ fingerprints enable the compound to serve as a standard for developing new ion trap methods or as a building block for designer mass tags in proteomics or metabolomics applications [1].

Synthesis of Functionalized Pyridine Ligands and Materials Precursors

The combination of a basic pyridine nitrogen and a distal trimethylsilyl group connected by a flexible propyl tether makes this compound an attractive precursor for heterobifunctional ligands. The 2-substitution pattern ensures chelation capability, while the silyl group can be selectively cleaved or transformed via Hiyama coupling or protodesilylation to introduce further functionality. The NMR characterization data (¹H δ 2.78 triplet; ¹³C δ 42.2, 24.6, 16.7 ppm) provide quality benchmarks for monitoring synthetic transformations [1].

Reference Standard for Regioisomeric Purity Testing in Silylpyridine Procurement

The unambiguous NMR signatures (²⁹Si δ 1.25 vs. 1.36 ppm; ¹H α-CH₂ triplet at δ 2.78 vs. multiplet at δ 2.6) allow this compound to function as an authentic reference standard for distinguishing 2-substituted silylpropylpyridines from their 4-substituted regioisomers. This application directly addresses procurement quality control challenges where regioisomer mislabeling can lead to erroneous experimental outcomes [1].

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